![molecular formula C10H12FNS B13214428 3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine](/img/structure/B13214428.png)
3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine is an organic compound with the molecular formula C₁₀H₁₂FNS It is characterized by the presence of a four-membered azetidine ring substituted with a 4-fluorophenyl group and a sulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine typically involves the reaction of 4-fluorobenzyl chloride with azetidine-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced azetidine derivatives
Substitution: Nitrated or halogenated fluorophenyl derivatives
Scientific Research Applications
3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine is not fully understood, but it is believed to interact with various molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the azetidine ring provides structural rigidity. The sulfanyl group may also play a role in modulating the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)sulfanyl]methyl}azetidine
- 3-{[(4-Bromophenyl)sulfanyl]methyl}azetidine
- 3-{[(4-Methylphenyl)sulfanyl]methyl}azetidine
Uniqueness
3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for pharmaceutical applications. Additionally, the combination of the azetidine ring and the sulfanyl group provides a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C10H12FNS |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]azetidine |
InChI |
InChI=1S/C10H12FNS/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 |
InChI Key |
SGEPBLXBYFRSJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CSC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13214345.png)
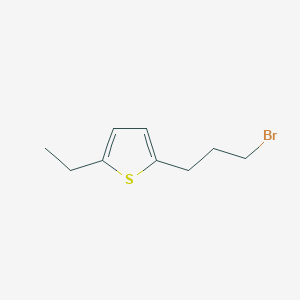
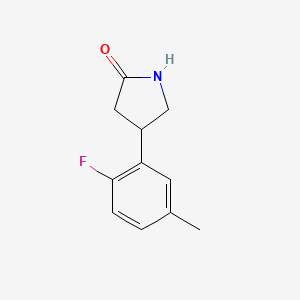
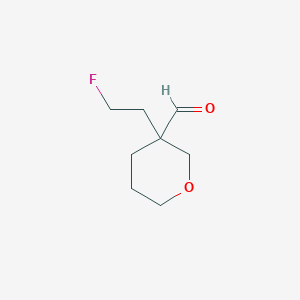
![4-Amino-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13214388.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13214389.png)
![1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13214390.png)
![Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214406.png)

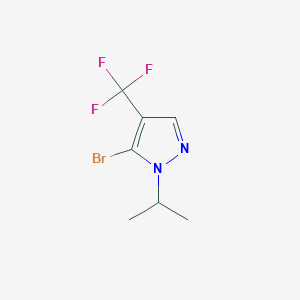
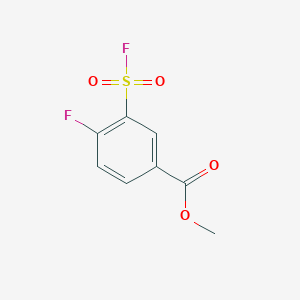
![1-[(3R)-3-aminopiperidin-1-yl]propan-1-one](/img/structure/B13214421.png)

![4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13214430.png)
